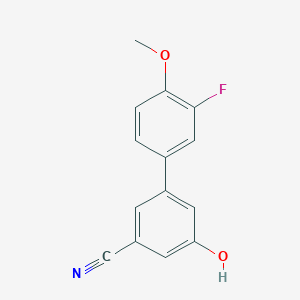
5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% (5-MCP-3-CN), is a synthetic chemical compound that has a wide range of applications in the scientific and industrial fields. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 5-MCP-3-CN has been studied extensively due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% has been used as a reagent in various scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of organic dyes, catalysts, and other compounds. Additionally, 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% has been used in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with other molecules to form new compounds. It is also believed that the compound can react with other molecules to form new bonds, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% are not yet known. However, in vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial for health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound that can be stored for long periods of time without degradation. The main limitation of using 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% in laboratory experiments is that it is a toxic compound and must be handled with care.
Zukünftige Richtungen
The potential future directions for 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new compounds. Additionally, further research into its mechanism of action and potential toxicity is needed. Additionally, further research into its potential uses in the pharmaceutical and industrial fields is needed. Finally, further research into its potential uses in the synthesis of polymers and other materials is also needed.
Synthesemethoden
The synthesis of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol, 95% involves a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with sodium cyanide to form 3-cyanophenol. This reaction is carried out in an aqueous solution at a temperature of 80°C. The second step involves the reaction of 3-cyanophenol with an aqueous solution of sodium hydroxide at a temperature of 100°C to form 5-(3-chloro-4-methylphenyl)-3-cyanophenol, 95%. The reaction is carried out in a sealed container to prevent the escape of volatile compounds.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-11(7-14(9)15)12-4-10(8-16)5-13(17)6-12/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRZFCBZMLLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684805 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-3-cyanophenol | |
CAS RN |
1261894-78-3 |
Source


|
| Record name | 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














